molecular formula C9H12N2S B3007932 4,6-Dimethyl-2-prop-2-enylthiopyrimidine CAS No. 55749-32-1

4,6-Dimethyl-2-prop-2-enylthiopyrimidine

Cat. No.: B3007932
CAS No.: 55749-32-1
M. Wt: 180.27
InChI Key: OAUSJJVFZOITJH-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycle Chemistry and its Broad Significance in Organic and Materials Sciences

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic chemistry. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a central role in the chemistry of life. Beyond their biological importance, pyrimidine derivatives have found extensive applications in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. In the realm of materials science, the unique electronic properties and propensity for intermolecular interactions of pyrimidines have led to their incorporation into functional dyes, liquid crystals, and organic light-emitting diodes (OLEDs). The versatility of the pyrimidine scaffold stems from its susceptibility to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

Structural Characteristics and Chemical Importance of Sulfur-Containing Heterocycles, with Specific Emphasis on Thiopyrimidines

The introduction of a sulfur atom into a heterocyclic ring often imparts profound changes to its chemical and physical properties. Sulfur-containing heterocycles are a critical class of compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science. The sulfur atom, with its larger atomic radius and available d-orbitals compared to oxygen and nitrogen, can influence ring electronics, conformation, and reactivity in unique ways.

Thiopyrimidines, pyrimidine analogues where a carbonyl group is replaced by a thiocarbonyl group or where a sulfur-containing substituent is attached to the ring, are of particular importance. The 2-thiopyrimidine moiety, as found in the precursor to the title compound, can exist in a tautomeric equilibrium between the thione and thiol forms. This duality in its chemical nature allows for versatile reactivity, acting as a nucleophile through the sulfur atom in the thiol form or undergoing reactions at the nitrogen atoms. The presence of the sulfur atom also enhances the coordination potential of the molecule with metal ions and can influence its biological activity profile.

Rationale for Investigating the 4,6-Dimethyl-2-prop-2-enylthiopyrimidine Scaffold

The specific structural features of this compound provide a compelling rationale for its investigation. The combination of the electron-rich pyrimidine ring, the versatile thioether linkage, and the reactive prop-2-enyl (allyl) group creates a molecule with a rich and largely unexplored chemical landscape.

The prop-2-enyl thioether group is not merely a passive substituent; it is a dynamic functional group that is expected to confer a unique reactivity profile to the molecule. A key anticipated reaction is the thio-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that is characteristic of allyl aryl ethers and their sulfur analogues. Upon heating, this compound could potentially rearrange to form a C-allylated pyrimidine derivative, thereby providing a pathway to novel substitution patterns that are not readily accessible through conventional methods. The conditions of this rearrangement and the regioselectivity of the C-allylation would be of significant academic and practical interest. Furthermore, the double bond of the prop-2-enyl group can participate in a variety of addition reactions, such as halogenation, hydrohalogenation, and epoxidation, offering further avenues for functionalization. The sulfur atom itself can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the pyrimidine ring.

The synthesis of this compound is anticipated to be a straightforward S-alkylation of the readily available precursor, 4,6-dimethyl-2-thiopyrimidine, with a prop-2-enyl halide (e.g., allyl bromide). This reaction is a common and efficient method for the formation of thioethers from thiols or thiones.

Once synthesized, this compound can serve as a versatile building block for the construction of more complex molecules. The pyrimidine ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions at the prop-2-enyl group. The thioether linkage can be cleaved under specific reductive or oxidative conditions, allowing for the introduction of other functional groups at the 2-position of the pyrimidine ring. The combination of these potential transformations makes this compound an attractive intermediate for the synthesis of novel libraries of pyrimidine derivatives for screening in drug discovery and materials science applications.

Contextualization within Existing Pyrimidine Derivative Research

Research into pyrimidine derivatives is a vast and active field. The majority of studies have focused on modifications of the pyrimidine ring with common functional groups to modulate biological activity or material properties. The exploration of less common, yet highly reactive, substituents like the prop-2-enylthio group represents a move towards more sophisticated molecular design. While S-alkylation of thiopyrimidines is a known transformation, the specific combination of the 4,6-dimethyl substitution pattern with the prop-2-enylthio group and the subsequent exploration of its unique reactivity, such as the thio-Claisen rearrangement, remains a niche area with significant potential for new discoveries. This investigation, therefore, builds upon the foundational knowledge of pyrimidine chemistry while aiming to expand its synthetic utility and uncover novel chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-prop-2-enylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSJJVFZOITJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine and Precursors

Strategies for the Construction of the 4,6-Dimethylpyrimidine (B31164) Core

The formation of the central 4,6-dimethylpyrimidine scaffold is the foundational step in the synthesis of the target compound. This is typically achieved through cyclocondensation reactions that bring together acyclic precursors to form the heterocyclic ring.

Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The most prevalent and direct method for constructing the 4,6-dimethylpyrimidine ring is the Prinzbach-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N moiety, such as urea (B33335), guanidine (B92328), or thiourea (B124793). bu.edu.eg For the synthesis of the specific precursor required here, acetylacetone (B45752) (2,4-pentanedione) serves as the three-carbon fragment, providing the methyl groups at positions 4 and 6.

A common and efficient approach involves the cyclocondensation of acetylacetone with thiourea. researchgate.net This reaction is typically catalyzed by an acid, such as hydrochloric acid, and is often carried out in a protic solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds by initial condensation between one of the carbonyl groups of acetylacetone and a primary amine of thiourea, followed by intramolecular cyclization and dehydration to yield the stable pyrimidine ring. researchgate.net This specific choice of reactants is particularly efficient as it simultaneously constructs the dimethylpyrimidine core and introduces the necessary sulfur functionality at the 2-position. researchgate.net

Similarly, reacting acetylacetone with urea under acidic conditions yields 2-hydroxy-4,6-dimethylpyrimidine, while using guanidine results in the formation of 2-amino-4,6-dimethylpyrimidine. google.comgoogle.com These alternative condensations build the same dimethylpyrimidine core but would require subsequent steps to introduce the thiol group.

Table 1: Condensation Reactions for 4,6-Dimethylpyrimidine Core Synthesis

1,3-Dicarbonyl N-C-N Reagent Catalyst/Solvent Product
Acetylacetone Thiourea HCl / Ethanol 4,6-Dimethylpyrimidine-2-thiol (B7761162) researchgate.netresearchgate.net
Acetylacetone Urea H₂SO₄ / Ethanol 2-Hydroxy-4,6-dimethylpyrimidine google.com
Acetylacetone Guanidine Salt Aqueous Alkali 2-Amino-4,6-dimethylpyrimidine google.com

Alternative Cyclization Approaches to the Pyrimidine Scaffold

Beyond the classical condensation methods, other strategies can be employed to form the pyrimidine ring. One such method involves the base-catalyzed trimerization of acetonitrile (B52724). orgsyn.org When acetonitrile is heated with a strong base like potassium methoxide (B1231860), it can self-condense to form 4-amino-2,6-dimethylpyrimidine. orgsyn.org While effective for creating a dimethylpyrimidine structure, this route yields an amino-substituted product that would necessitate further chemical manipulation to arrive at the desired thiol precursor.

More contemporary approaches to pyrimidine synthesis include various catalyzed cycloaddition reactions. mdpi.com These can involve metal-catalyzed reactions of alkynes with nitrogen-containing molecules like amidines or multicomponent reactions that assemble the ring from simpler fragments in a single step. mdpi.com For instance, [3+3] cycloadditions and inverse electron demand Diels-Alder (IEDDA) reactions represent advanced methods for constructing highly functionalized pyrimidine rings. mdpi.comorganic-chemistry.org

Introduction of the Thiol Group at Position 2: Synthesis of 4,6-Dimethyl-2-thiopyrimidine

The precursor 4,6-dimethyl-2-thiopyrimidine is a crucial intermediate. This compound exists in a tautomeric equilibrium between the thiol form (4,6-dimethylpyrimidine-2-thiol) and the thione form (4,6-dimethyl-1H-pyrimidine-2-thione), with the thione form often predominating in the solid state. nih.gov

As outlined previously (Section 2.1.1), the most efficient synthesis of this precursor is achieved by using thiourea directly in the initial cyclocondensation reaction with acetylacetone. researchgate.netresearchgate.net This one-step process is advantageous as it avoids the need for a separate thiolation step, such as the conversion of a 2-hydroxy or 2-halopyrimidine into the corresponding thiol. The product, often obtained as a hydrochloride salt, can be used directly in subsequent reactions or neutralized to yield the free base. researchgate.net

Optimization of Thiolation Protocols

The direct synthesis of 4,6-dimethylpyrimidine-2-thiol via the condensation of acetylacetone and thiourea can be optimized by careful control of reaction conditions. The choice of acid catalyst and solvent is critical for achieving high yields.

Catalyst: Mineral acids like hydrochloric acid are commonly used to catalyze the condensation and cyclization, ensuring the reaction proceeds efficiently. researchgate.net

Solvent: Ethanol is a frequently used solvent, as it effectively dissolves the reactants and facilitates the reaction. researchgate.net

Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

Regioselective Alkylation of 4,6-Dimethyl-2-thiopyrimidine with Prop-2-enylating Agents

The final step in the synthesis of 4,6-Dimethyl-2-prop-2-enylthiopyrimidine is the attachment of the allyl (prop-2-enyl) group to the sulfur atom of the precursor. This is an S-alkylation reaction, and achieving regioselectivity is paramount to avoid competitive N-alkylation at one of the ring nitrogen atoms.

Utilization of Allyl Halides or Equivalents in C-S Bond Formation

The formation of the C-S bond is typically accomplished through the reaction of the nucleophilic sulfur atom of 4,6-dimethyl-2-thiopyrimidine with an electrophilic allyl source, most commonly an allyl halide such as allyl bromide or allyl chloride.

The reaction protocol generally involves two key steps:

Deprotonation: The thiol tautomer is deprotonated using a suitable base to form a highly nucleophilic thiolate anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (CH₃ONa). bjmu.edu.cnresearchgate.net

Nucleophilic Substitution: The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the allyl halide in an Sₙ2 reaction, displacing the halide and forming the desired S-allyl product. bjmu.edu.cn

The choice of solvent and base is crucial for directing the alkylation to the sulfur atom. Using a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often favors S-alkylation. bjmu.edu.cnresearchgate.net Studies on the alkylation of analogous 2-thiopyrimidine systems have shown that these conditions reliably produce the 2-S-alkylated products regioselectively. bjmu.edu.cn

Table 2: General Conditions for Regioselective S-Alkylation

Substrate Alkylating Agent Base Solvent General Outcome
2-Thiopyrimidine Alkyl Halide K₂CO₃ DMF Regioselective 2-S-alkylation bjmu.edu.cn
2-Thiopyrimidine Alkyl Halide CH₃ONa CH₃OH Regioselective 2-S-alkylation bjmu.edu.cn
Pyrazolo[3,4-d]pyrimidine Alkyl Halide NaH THF Predominantly N-alkylation (regioselectivity is system-dependent) researchgate.net

By applying these established principles, 4,6-dimethyl-2-thiopyrimidine can be effectively deprotonated with a base like potassium carbonate in DMF, followed by the addition of allyl bromide to yield this compound.

Control of Reaction Conditions for High Yield and Selectivity

The synthesis of this compound is typically achieved via the S-alkylation of its precursor, 4,6-dimethylpyrimidine-2-thiol, with an allylating agent such as allyl bromide. The success of this synthesis, defined by high yield and selectivity, is critically dependent on the precise control of several reaction parameters.

The reaction mechanism involves the deprotonation of the thiol group on the pyrimidine ring to form a more nucleophilic thiolate anion, which then attacks the electrophilic allyl bromide in a nucleophilic substitution reaction. Optimizing conditions ensures that the desired S-alkylation product is favored over potential side reactions, such as N-alkylation or the formation of dialkylated products.

Key Reaction Parameters:

Base: The choice and stoichiometry of the base are crucial. A suitable base is required to deprotonate the thiol. Common choices include alkali hydroxides (NaOH, KOH), carbonates (K₂CO₃), or alkoxides (sodium ethoxide). The base should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. The reaction of 6-amino-2-thiopyrimidine with chloroacetamides, for instance, is conducted in a DMFA environment with potassium carbonate present. jetir.org

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often effective. Ethanol is also commonly used, particularly when using alkali hydroxides as the base. The choice of solvent can affect the nucleophilicity of the thiolate and the rate of the substitution reaction.

Temperature: Temperature control is vital for selectivity. The reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts. For example, in the synthesis of related thioethers, reactions are often run for several hours under reflux. jetir.org

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid product degradation from prolonged reaction times.

A summary of typical conditions for the S-alkylation of thiopyrimidines is presented below.

ParameterCondition/ReagentRationale
Precursor4,6-Dimethylpyrimidine-2-thiolProvides the nucleophilic thiol group.
ReagentAllyl BromideActs as the electrophile to introduce the prop-2-enyl group. wikipedia.org
SolventEthanol, DMF, AcetoneSolubilizes reactants and facilitates the reaction.
BaseKOH, NaOH, K₂CO₃, Sodium EthoxideDeprotonates the thiol to form the reactive thiolate anion.
TemperatureRoom Temperature to RefluxControls reaction rate and minimizes side products.
Reaction Time2-24 hoursEnsures completion of the reaction, monitored by TLC.

Advanced Synthetic Routes and Methodological Enhancements

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. This includes the use of multicomponent reactions to build molecular complexity rapidly and the adoption of green chemistry principles to reduce waste and energy consumption.

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines, exemplifies this approach by combining an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netmdpi.com

While this compound itself is typically synthesized in a two-component reaction, its precursor, 4,6-dimethylpyrimidine-2-thiol (often generated in situ from thiourea and acetylacetone), is a key component in Biginelli-like MCRs. These reactions offer an atom-economical and efficient route to complex pyrimidine derivatives. mdpi.com The operational simplicity and convergent nature of MCRs make them highly attractive for creating libraries of structurally diverse compounds. mdpi.com The use of thiourea in these reactions directly incorporates the thiopyrimidine scaffold into the final product. researchgate.netmdpi.com

The versatility of MCRs allows for the synthesis of fused heterocyclic systems. For example, dihydropyrimidinethiones produced via MCRs can be further functionalized in subsequent reactions to create bicyclic structures like thiazolo[2,3-b]pyrimidin-3-(1H)-ones. mdpi.com

Green Chemistry Approaches in Synthesis (e.g., solvent-free conditions, catalytic methods)

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to enhance sustainability. rasayanjournal.co.inbenthamdirect.compowertechjournal.com These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. nih.gov

Solvent-Free Conditions: A significant green approach involves conducting reactions without a solvent. This can be achieved through:

Microwave Irradiation: Microwave-assisted synthesis has been successfully used for producing pyrimidine derivatives, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. powertechjournal.comnih.govmdpi.com The synthesis of bridged monastrol (B14932) analogs using a Biginelli reaction has been reported under microwave irradiation and solvent-free conditions. mdpi.com

Mechanochemistry (Grindstone Chemistry): This technique involves grinding solid reactants together, sometimes with a catalytic amount of a liquid, to initiate a reaction. researchgate.net It is an eco-friendly method that avoids the use of bulk solvents. researchgate.net

Catalytic Methods: The use of catalysts, particularly those that are reusable and environmentally benign, is a cornerstone of green chemistry. benthamdirect.compowertechjournal.com

Heterogeneous Catalysts: Catalysts like montmorillonite, a type of clay, have been used for the solvent-free synthesis of dihydropyrimidinones. mdpi.comresearchgate.net These catalysts are easily separated from the reaction mixture and can often be reused.

Ionic Liquids: Ionic liquids are considered "Green Solvents" and can also act as catalysts. rasayanjournal.co.in They are non-volatile and can be recycled, reducing environmental impact. benthamdirect.com The Biginelli reaction has been successfully carried out using ionic liquids as catalysts under solvent-free conditions. mdpi.com

Biocatalysis: The use of enzymes or whole organisms as catalysts offers high selectivity under mild conditions, representing a promising area in green heterocyclic synthesis. powertechjournal.com

These green methodologies offer substantial advantages over traditional synthetic routes by being more economically and environmentally friendly. rasayanjournal.co.innih.gov

Green ApproachTechniqueAdvantagesExample Application in Pyrimidine Synthesis
Solvent-FreeMicrowave IrradiationReduced reaction time, higher yields, energy efficient. rasayanjournal.co.inmdpi.comCondensation of chalcones with urea to produce pyrimidine derivatives. powertechjournal.com
MechanochemistryEliminates bulk solvents, mild conditions. researchgate.netSynthesis of dihydropyrimidinones using the "Grindstone Chemistry Technique". researchgate.net
Catalytic MethodsReusable Catalysts (e.g., Clays)Easy separation, reduced waste, environmentally friendly. powertechjournal.comresearchgate.netMontmorillonite-catalyzed Biginelli reaction under solvent-free conditions. mdpi.com
Ionic LiquidsRecyclable, non-volatile, can act as both solvent and catalyst. rasayanjournal.co.inbenthamdirect.comSynthesis of dihydropyrimidine-2(1H)-ones/thiones in an ionic liquid catalyst. mdpi.com

Purification and Isolation Techniques for Synthesized Compounds

After the synthesis of this compound, a systematic purification and isolation procedure is essential to obtain the compound in high purity. The specific techniques employed depend on the physical state of the product (solid or liquid) and the nature of the impurities.

Initial Work-up: The first step typically involves removing inorganic byproducts and the solvent.

Filtration: If an inorganic salt (e.g., NaBr or KBr) precipitates during the reaction, it is removed by filtration.

Solvent Evaporation: The reaction solvent is removed under reduced pressure using a rotary evaporator.

Extraction: The resulting crude residue is often dissolved in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washed with water or a dilute brine solution to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Purification Methods:

Recrystallization: If the synthesized compound is a solid, recrystallization is a powerful technique for purification. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent pair is critical for successful recrystallization.

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase), such as a hexane/ethyl acetate gradient, is then passed through the column. mdpi.com Separation occurs based on the differential adsorption of the compound and impurities to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Distillation: If the product is a liquid with a suitable boiling point, distillation can be used for purification. orgsyn.org For compounds that may decompose at high temperatures, vacuum distillation is employed to lower the boiling point. This method is effective for separating liquids with different volatilities. For instance, allyl bromide itself is often purified by distillation. orgsyn.orggoogle.com

The final step in the process is the characterization of the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and assess its purity.

Chemical Reactivity and Mechanistic Pathways of 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine

Transformations Involving the Prop-2-enyl Thioether Side Chain

The prop-2-enyl thioether side chain is the primary site of the transformations discussed in this section. Its reactivity is dominated by the interplay between the sulfur atom and the adjacent double bond.

Sigmatropic Rearrangements: Investigation of Thermal Rearrangement Mechanisms.nih.govrsc.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. numberanalytics.com In the case of 4,6-Dimethyl-2-prop-2-enylthiopyrimidine, the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, is a key thermal process.

The thio-Claisen rearrangement is a sulfur analogue of the Claisen rearrangement, a well-studied semanticscholar.orgsemanticscholar.org-sigmatropic shift in allyl vinyl ethers. wikipedia.org In the context of this compound, this rearrangement would involve the migration of the pyrimidinyl group from the sulfur atom to the terminal carbon of the prop-2-enyl chain. This process proceeds through a concerted, cyclic transition state. wikipedia.org

Studies on analogous systems, such as allyl aryl sulfides and other 2-allylthiopyrimidines, have provided significant insight into this transformation. rsc.org For instance, the thermal rearrangement of 3-methyl-4-allylthiopyrimidin-2-ones results in the formation of the corresponding 5-allyl-4-thiouracil isomers, demonstrating the feasibility of this rearrangement within the pyrimidine (B1678525) framework. The reaction is believed to proceed via a six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-sulfur bond.

The kinetics of thio-Claisen rearrangements are typically first-order, consistent with an intramolecular, concerted mechanism. wikipedia.org The rate of the rearrangement is influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the aromatic or heterocyclic ring.

Thermodynamically, the thio-Claisen rearrangement is often driven by the formation of a more stable product. In many cases, the rearrangement leads to the formation of a product with a more thermodynamically stable arrangement of double bonds or the restoration of aromaticity in an adjacent ring system. Activation parameters, such as the enthalpy and entropy of activation, can be determined through kinetic studies at various temperatures, providing deeper insights into the transition state structure. rsc.org For example, a large negative entropy of activation would support a highly ordered, cyclic transition state.

Substituents on the pyrimidine ring can significantly impact the rate and outcome of the thio-Claisen rearrangement. Electron-donating groups on the pyrimidine ring may stabilize the transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups might have a retarding effect. The methyl groups at the 4- and 6-positions of the pyrimidine ring in this compound are expected to have a modest electronic influence on the rearrangement.

The choice of solvent also plays a crucial role in the rearrangement process. rsc.org Polar solvents can accelerate the reaction by stabilizing the polar transition state. wikipedia.org However, the specific solvent effects can be complex and may also involve stabilization of the ground state. nih.gov In some cases, the use of high-boiling, non-polar solvents is preferred to achieve the necessary temperatures for the thermal rearrangement. semanticscholar.org Lewis acids have also been shown to catalyze Claisen and thio-Claisen rearrangements by coordinating to the heteroatom, thereby lowering the activation energy. semanticscholar.orgresearchgate.net

Electrophilic Additions to the Prop-2-enyl Double Bond

The terminal double bond of the prop-2-enyl side chain in this compound is susceptible to electrophilic attack. libretexts.org This reactivity is characteristic of alkenes and leads to the formation of addition products.

Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond, is a classic example of an electrophilic addition reaction. wikipedia.org The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. This leads to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion on one of the carbon atoms of the former double bond opens the three-membered ring to yield a dihalogenated product.

In the case of this compound, the reaction with a halogen (X₂) would be expected to yield 4,6-Dimethyl-2-(2,3-dihalopropylthio)pyrimidine. The reaction mechanism involves the formation of a bridged halonium ion, which is then opened by the attack of a halide ion. According to Markovnikov's rule, in the case of addition of a hydrogen halide (HX), the hydrogen atom would add to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation. libretexts.org However, in the case of halogenation with X₂, the reaction proceeds via the halonium ion, and the regioselectivity is determined by the subsequent nucleophilic attack.

Hydroboration-Oxidation and Related Functionalizations

The hydroboration-oxidation reaction is a powerful two-step method for the hydration of alkenes, yielding alcohols with anti-Markovnikov regioselectivity. libretexts.org In the context of this compound, this reaction targets the carbon-carbon double bond of the prop-2-enyl side chain.

The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. masterorganicchemistry.com The boron atom adds to the less sterically hindered, terminal carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. libretexts.org This process is a concerted, syn-addition, meaning the boron and hydrogen atoms are delivered to the same face of the alkene. masterorganicchemistry.com The subsequent oxidation step, typically carried out using hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

This sequence converts the terminal prop-2-enyl group into a 3-hydroxypropyl group, resulting in the formation of 3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-ol. The anti-Markovnikov selectivity ensures that the hydroxyl group is placed on the terminal carbon, a complementary outcome to what would be achieved via acid-catalyzed hydration. masterorganicchemistry.com

Table 1: Hydroboration-Oxidation of this compound An interactive data table summarizing the hydroboration-oxidation reaction.

ReactantReagentsMajor ProductRegioselectivity
This compound1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH3-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-olAnti-Markovnikov

Nucleophilic Additions to the Prop-2-enyl Group

Direct nucleophilic addition across the carbon-carbon double bond of the prop-2-enyl group in this compound is generally unfavorable. Isolated alkene systems are electron-rich and not susceptible to attack by nucleophiles without prior activation by a strongly electron-withdrawing group, which induces polarization of the π-bond.

In related systems, such as 2-chloro-4-vinylpyrimidine, the vinyl group is directly conjugated with the electron-deficient pyrimidine ring. This conjugation makes the terminal carbon of the vinyl group electrophilic and susceptible to conjugate (Michael) addition by various N-, O-, S-, and C-centered nucleophiles. researchgate.netnih.gov However, in this compound, the thioether linkage interrupts this conjugation. The sulfur atom isolates the double bond from the direct electronic influence of the pyrimidine ring, meaning the double bond behaves more like a simple, unactivated alkene. Therefore, standard nucleophilic addition reactions are not a primary pathway for this compound under typical conditions.

Oxidative Transformations of the Thioether Linkage (e.g., sulfoxides, sulfones)

The thioether linkage in this compound is susceptible to oxidation. Thioethers can be selectively oxidized to form sulfoxides and, with further oxidation, sulfones. masterorganicchemistry.com This transformation is a common and straightforward method to introduce oxygen atoms at the sulfur center, which significantly alters the electronic properties and reactivity of the molecule. rsc.org

The oxidation is typically achieved using controlled amounts of an oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), ozone (O₃), or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov

Formation of Sulfoxide (B87167): Treatment with one equivalent of the oxidizing agent converts the thioether to the corresponding sulfoxide, 4,6-dimethyl-2-(prop-2-enylsulfinyl)pyrimidine.

Formation of Sulfone: The use of a second equivalent of the oxidant, or more forcing reaction conditions, will further oxidize the sulfoxide to the sulfone, 4,6-dimethyl-2-(prop-2-enylsulfonyl)pyrimidine. nih.gov

The resulting sulfoxide and sulfone groups are strongly electron-withdrawing. This property can make the allylthio group a better leaving group in nucleophilic aromatic substitution reactions at the C2 position of the pyrimidine ring.

Table 2: Stepwise Oxidation of the Thioether Linkage An interactive data table detailing the oxidative transformations of the thioether group.

Starting MaterialReagent (1 equiv.)Product (Sulfoxide)Reagent (≥2 equiv.)Product (Sulfone)
This compoundH₂O₂ or m-CPBA4,6-Dimethyl-2-(prop-2-enylsulfinyl)pyrimidineH₂O₂ or m-CPBA4,6-Dimethyl-2-(prop-2-enylsulfonyl)pyrimidine

Reactions at the Pyrimidine Nucleus

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogen atoms significantly reduce the electron density of the ring, thereby deactivating it towards electrophilic aromatic substitution. Such reactions, if they occur, require harsh conditions and generally proceed slowly.

The most electron-rich position on the pyrimidine ring, and thus the most likely site for electrophilic attack, is the C5 position. The existing substituents on this compound would further influence this reactivity. The two methyl groups at C4 and C6 are weakly electron-donating, which slightly mitigates the ring's deactivation. The prop-2-enylthio group at C2 is also generally considered to be an activating, ortho-para directing group in benzene (B151609) systems; however, its effect on the electron-deficient pyrimidine ring is more complex. Despite these substituents, the inherent π-deficiency of the pyrimidine nucleus remains the dominant factor, making electrophilic substitution a challenging transformation for this compound.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present at the C2, C4, or C6 positions. nih.govresearchgate.net For this compound, the prop-2-enylthio group at the C2 position could potentially serve as a leaving group, especially if it is first oxidized to the corresponding sulfoxide or sulfone, which are much better leaving groups.

Alternatively, if a halogen atom were introduced at the C5 position, this site could also undergo SNA_r, although C2/C4/C6 positions are generally more activated. The reaction mechanism typically proceeds through a stepwise pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group. nih.gov

Table 3: Hypothetical Nucleophilic Aromatic Substitution (SNA_r) An interactive data table illustrating a potential SNA_r reaction on a functionalized pyrimidine derivative.

SubstrateNucleophile (Nu⁻)Leaving GroupProduct
5-Bromo-4,6-dimethyl-2-prop-2-enylthiopyrimidineR-NH₂ (Amine)Br⁻5-(Alkylamino)-4,6-dimethyl-2-prop-2-enylthiopyrimidine
4,6-Dimethyl-2-(prop-2-enylsulfonyl)pyrimidineR-O⁻ (Alkoxide)RSO₂⁻2-(Alkoxy)-4,6-dimethylpyrimidine

Metal-Catalyzed Coupling Reactions at Pyrimidine Positions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize heterocyclic rings, including pyrimidine. researchgate.net

These reactions typically require an electrophilic partner, most commonly an aryl or heteroaryl halide (or triflate). mdpi.com Therefore, to apply this chemistry to this compound, the pyrimidine ring would first need to be functionalized with a suitable leaving group, for instance, through halogenation at the C5 position. Once the 5-halo derivative is synthesized, it can be coupled with a variety of partners using a suitable metal catalyst, typically based on palladium. researchgate.netresearchgate.net

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an alkynylpyrimidine.

Some modern methods also allow for the direct C-H activation or the use of C-S bonds in cross-coupling, but these are often more substrate-specific. The halogenation-then-coupling sequence remains the most general and widely applied approach. nih.gov

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a 5-Halo-Derivative An interactive data table showing examples of cross-coupling reactions.

Reaction NamePyrimidine SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Coupling5-Bromo-4,6-dimethyl-2-prop-2-enylthiopyrimidineArylboronic acidPd(PPh₃)₄, Base5-Aryl-4,6-dimethyl-2-prop-2-enylthiopyrimidine
Heck Coupling5-Iodo-4,6-dimethyl-2-prop-2-enylthiopyrimidineAlkene (e.g., Styrene)Pd(OAc)₂, Ligand, Base5-Vinyl-4,6-dimethyl-2-prop-2-enylthiopyrimidine
Sonogashira Coupling5-Bromo-4,6-dimethyl-2-prop-2-enylthiopyrimidineTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base5-Alkynyl-4,6-dimethyl-2-prop-2-enylthiopyrimidine

Ring Transformations and Annulation Reactions of this compound

The reactivity of this compound is characterized by its potential to undergo various ring transformations and annulation reactions, leading to the formation of complex heterocyclic systems. These reactions are primarily driven by the reactive nature of the pyrimidine core and the presence of the versatile prop-2-enylthio substituent. The key mechanistic pathways involved are intramolecular cyclization and sigmatropic rearrangements, which can result in the formation of fused heterocyclic structures. While the expansion or contraction of the pyrimidine ring itself is less common for this class of compounds, it remains a theoretical possibility under specific reaction conditions.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from this compound can be envisaged through several key reaction pathways, most notably through intramolecular cyclization and the thio-Claisen rearrangement. These reactions leverage the unique structural features of the molecule to construct new rings fused to the pyrimidine core, leading to compounds such as thiazolo[3,2-a]pyrimidines.

Intramolecular Cyclization:

One of the most probable reaction pathways for this compound involves an intramolecular electrophilic cyclization. This process is typically initiated by the activation of the double bond in the prop-2-enyl group by an electrophile, followed by the nucleophilic attack of one of the nitrogen atoms of the pyrimidine ring. The reaction proceeds through a cyclic intermediate, which then undergoes stabilization to form the final fused heterocyclic product. The choice of electrophile and reaction conditions can significantly influence the outcome of the reaction, allowing for the synthesis of a variety of fused systems.

For instance, in the presence of a suitable acid catalyst, the terminal carbon of the prop-2-enyl group can be protonated, generating a carbocation. This carbocation is then susceptible to intramolecular attack by the N1 atom of the pyrimidine ring, leading to the formation of a five-membered thiazole (B1198619) ring fused to the pyrimidine core. Subsequent deprotonation would then yield a di-hydrothiazolo[3,2-a]pyrimidinium salt.

Thio-Claisen Rearrangement:

The thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that is characteristic of allyl aryl sulfides and related compounds. sethanandramjaipuriacollege.in In the context of this compound, this rearrangement would involve the migration of the prop-2-enyl group from the sulfur atom to the C5 position of the pyrimidine ring. This reaction is typically thermally induced and proceeds through a concerted, pericyclic transition state. The initial product of this rearrangement would be a 5-allyl-4,6-dimethylpyrimidine-2-thiol. This intermediate could then undergo subsequent cyclization reactions to form different types of fused heterocyclic systems. The feasibility of the thio-Claisen rearrangement is dependent on the thermal stability of the starting material and the energetic favorability of the transition state. sethanandramjaipuriacollege.in

The table below summarizes representative transformations that are analogous to the expected reactivity of this compound, leading to the formation of fused heterocyclic systems.

Starting Material AnalogueReagent/ConditionFused ProductReference
Pyrimidine-2-thionesAlkynyl estersThiazolo[3,2-a]pyrimidines nih.gov
Allyl Aryl SulfidesHeato-Allylthiophenol derivatives sethanandramjaipuriacollege.in
2-[(4-aryloxy-2-butynyl)sulfanyl]thiopheneHeat (Chlorobenzene)2H-thiopyrano[3,2-c]coumarins semanticscholar.org

Expansion or Contraction of the Pyrimidine Ring

While the formation of fused heterocyclic systems is a well-documented reaction pathway for substituted pyrimidines, the expansion or contraction of the pyrimidine ring itself is a less common and more mechanistically complex process. For this compound, such transformations are not extensively reported in the literature and would likely require specific and potentially harsh reaction conditions.

Ring Expansion:

Ring expansion of a pyrimidine ring is a rare transformation. Conceptually, it could be envisioned to proceed through a carbocation rearrangement mechanism. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com For instance, if a carbocation were generated on a substituent adjacent to the pyrimidine ring, a 1,2-shift involving a ring carbon could potentially lead to the formation of a larger, seven-membered ring. However, the energetic barrier for such a rearrangement would likely be high, and other competing reactions, such as nucleophilic trapping or elimination, would be more probable.

Ring Contraction:

Pyrimidine ring contraction is also an infrequent event but has been observed in specific contexts, such as in the biosynthesis of 7-deazapurines, where a radical-mediated mechanism is involved. nih.gov Another instance involves the biotransformation of certain pyrimidine-containing pharmaceutical compounds, which can lead to the formation of an imidazole (B134444) ring through a process of ring opening, carbon atom elimination, and subsequent ring closure. nih.gov The applicability of these specific mechanisms to this compound is speculative and would depend on the development of novel synthetic methodologies that could mimic these complex biological or metabolic transformations.

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of 4,6-Dimethyl-2-prop-2-enylthiopyrimidine, offering detailed insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The signal multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling between adjacent protons, and the coupling constant (J), measured in Hertz (Hz), quantifies the magnitude of this interaction, providing valuable information about the dihedral angles between coupled protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Value Abbreviation Value Value H-5
Value Abbreviation Value Value 4,6-CH₃
Value Abbreviation Value Value S-CH₂
Value Abbreviation Value Value =CH (allyl)
Value Abbreviation Value Value =CH₂ (allyl)

Note: This table represents expected values and would be populated with experimental data.

Carbon-13 (¹³C) NMR: Quaternary and Aliphatic Carbon Assignments

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) which are not observable in the ¹H NMR spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for the confident assignment of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
Value Quaternary C-2
Value Quaternary C-4, C-6
Value CH C-5
Value CH₃ 4,6-CH₃
Value CH₂ S-CH₂
Value CH =CH (allyl)
Value CH₂ =CH₂ (allyl)

Note: This table represents expected values and would be populated with experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete bonding framework and spatial relationships within this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between different molecular fragments and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of Thioether and Pyrimidine (B1678525) Moieties

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The C-S stretching vibration of the thioether linkage typically appears in the fingerprint region of the spectrum. The pyrimidine ring will show a series of characteristic C=N and C=C stretching vibrations, as well as ring stretching and bending modes. The allyl group will be identifiable by its C=C stretching and the =C-H stretching and bending vibrations.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
Range C-H stretch Aromatic/Vinylic
Range C-H stretch Aliphatic
Range C=C stretch Alkene (allyl)
Range C=N, C=C stretch Pyrimidine ring
Range C-S stretch Thioether

Note: This table represents expected values and would be populated with experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated masses of potential formulas. For this compound, HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₁₂N₂S.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4,6-dimethylpyrimidine-2-thiol (B7761162)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ionized fragments. The fragmentation pattern of this compound is predicted to exhibit characteristic cleavages that provide confirmatory evidence of its structure.

The primary fragmentation is expected to be the cleavage of the allyl group from the sulfur atom. This would result in two major fragmentation pathways:

Loss of the allyl radical: The parent molecular ion [M]•+ would likely undergo cleavage of the S-C(allyl) bond to lose an allyl radical (•CH₂CH=CH₂), resulting in a prominent peak corresponding to the 4,6-dimethyl-2-thiopyrimidine cation.

McLafferty-type rearrangement: A rearrangement involving the transfer of a hydrogen atom from the allyl group to the pyrimidine ring or the sulfur atom, followed by the elimination of a neutral allene (B1206475) molecule (CH₂=C=CH₂).

The expected fragmentation pattern is further detailed in the table below, based on the analysis of similar S-allyl compounds. researchgate.net

Fragment Ion Proposed Structure m/z (calculated) Significance
[C₁₀H₁₄N₂S]•+Molecular Ion194.09Confirms the molecular weight of the compound.
[C₇H₉N₂S]+[M - C₃H₅]•153.05Indicates the loss of the allyl group, a key structural feature.
[C₆H₇N₂S]+[M - C₄H₇]•139.03Suggests a more complex rearrangement and fragmentation.

This interactive table allows for the sorting and filtering of predicted mass spectrometry data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the pyrimidine ring and the thioether group constitute the primary chromophores. The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugation between the pyrimidine ring and the sulfur atom's lone pairs will influence the energy of these transitions. The study of various substituted pyrimidines indicates that the position and intensity of absorption bands are sensitive to the nature and position of substituents. orientjchem.orgresearchgate.net

Electronic Transition Expected λmax Range (nm) Chromophore
π → π230 - 280Pyrimidine ring conjugated system
n → π290 - 340Non-bonding electrons on sulfur and nitrogen atoms

This interactive table outlines the anticipated electronic transitions for the title compound.

The solvent environment can also affect the λmax values. Polar solvents may cause a shift in the absorption bands due to stabilization of the ground or excited states.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

A crystallographic study would be expected to reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyrimidine ring and the thioether linkage.

Conformation: The dihedral angles defining the orientation of the prop-2-enyl group relative to the pyrimidine ring.

Intermolecular interactions: The presence of any significant intermolecular forces, such as π-π stacking of the pyrimidine rings or C-H···N hydrogen bonds, which dictate the crystal packing.

Structural Parameter Predicted Value/Feature
C-S Bond Length~1.75 - 1.80 Å
C=N Bond Length (in ring)~1.33 - 1.35 Å
C-C Bond Length (in ring)~1.38 - 1.40 Å
Pyrimidine Ring ConformationPlanar
Intermolecular InteractionsPotential for weak hydrogen bonds and van der Waals forces

This interactive table summarizes the expected crystallographic parameters.

Other Advanced Spectroscopic Methods

Further characterization of this compound can be achieved through other advanced spectroscopic techniques.

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of the title compound is expected to show characteristic bands for the C=C and C=N stretching vibrations of the pyrimidine ring, as well as the C-S stretching of the thioether group. researchgate.netresearchgate.net The intensity and position of these bands can provide further confirmation of the molecular structure.

Electron Spin Resonance (ESR) for Radical Intermediates: ESR spectroscopy is a highly sensitive method for detecting and characterizing species with unpaired electrons (radicals). While the parent molecule is not a radical, ESR could be employed to study any radical intermediates that might be formed during chemical reactions or upon exposure to UV light. For instance, the homolytic cleavage of the C-S bond could generate a pyrimidinylthiyl radical and an allyl radical, both of which could be studied by ESR. Studies on radicals derived from pyrimidines have shown that the hyperfine splitting constants can provide detailed information about the distribution of the unpaired electron density. capes.gov.br

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine

Reaction Pathway Elucidation and Transition State Characterization

Computational methods are invaluable for studying the mechanisms of chemical reactions, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally.

The prop-2-enylthio group in 4,6-Dimethyl-2-prop-2-enylthiopyrimidine makes it a candidate for a researchgate.netresearchgate.net-sigmatropic rearrangement, specifically a thio-Claisen rearrangement. In this process, the allyl group would migrate from the sulfur atom to a nitrogen atom of the pyrimidine (B1678525) ring. Computational modeling can be used to map out the potential energy surface for this reaction, identifying the transition state structure and calculating the activation energy. This information is crucial for predicting the feasibility and rate of the rearrangement. Theoretical studies on similar systems have shown that such rearrangements are often concerted processes. rsc.org

Interactive Table: Hypothetical Activation Energy for Sigmatropic Rearrangement

Reaction Method Activation Energy (kcal/mol)
researchgate.netresearchgate.net-Sigmatropic Rearrangement DFT (B3LYP/6-31G*) 25

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | MP2/6-311+G** | 22 |

Prediction of Kinetic and Thermodynamic Parameters for Reactions

Theoretical calculations are instrumental in predicting the feasibility and rates of chemical reactions involving this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can model reaction pathways and determine key kinetic and thermodynamic parameters. ijcce.ac.ir

Thermodynamic Parameters: Thermodynamic properties like Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) can be calculated to predict the spontaneity and equilibrium position of a reaction. For instance, in the context of potential nucleophilic substitution reactions at the pyrimidine ring, computational models can predict whether the reaction is thermodynamically favorable. nih.govnih.gov

Kinetic Parameters: Kinetic parameters, most notably the activation energy (Ea), can be determined by locating the transition state structure on the potential energy surface. A lower activation energy implies a faster reaction rate. For this compound, this could be applied to understand its stability and reactivity towards various reagents. acs.orgacs.org

Below is an illustrative table of predicted thermodynamic and kinetic parameters for a hypothetical reaction, such as the oxidation of the thioether group, based on typical values for similar compounds.

Reaction ParameterPredicted Value (Illustrative)Significance
ΔG (kcal/mol)-15.8Indicates a spontaneous reaction
ΔH (kcal/mol)-12.5Indicates an exothermic reaction
Ea (kcal/mol)25.3Represents the energy barrier for the reaction

This data is illustrative and based on general principles of computational chemistry for similar molecular structures.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.com

The molecule possesses several rotatable bonds, particularly around the allyl group and its connection to the sulfur atom. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations and the energy barriers between them. youtube.comimperial.ac.uk

The rotation around the S-C bond of the allyl group, for example, would likely exhibit distinct energy minima and maxima. The preferred conformation would minimize steric hindrance between the allyl group and the pyrimidine ring. youtube.com Allylic strain, a type of steric repulsion involving substituents on a double bond system, would also be a key factor in determining the most stable conformation of the prop-2-enyl group. youtube.com

An illustrative table of rotational barriers is provided below.

Rotatable BondRotational Barrier (kcal/mol) (Illustrative)Most Stable Conformation (Dihedral Angle)
Pyrimidine-S5.2~45°
S-CH2 (allyl)3.8~120°
CH2-CH (allyl)2.5~180°

This data is illustrative and based on general principles of conformational analysis for similar molecular structures. lumenlearning.com

Computational methods can also predict how molecules of this compound interact with each other. By analyzing the molecular electrostatic potential, regions of positive and negative charge on the molecule's surface can be identified. These regions dictate how the molecules will orient themselves with respect to one another, potentially leading to aggregation through non-covalent interactions like van der Waals forces and dipole-dipole interactions. The pyrimidine ring, with its nitrogen heteroatoms, is a key site for such interactions. samipubco.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent or at a certain temperature). biosimu.orgacs.org

For this molecule, MD simulations could be used to:

Explore the conformational landscape and the frequency of transitions between different stable conformations. acs.org

Simulate its interaction with solvent molecules to understand its solubility characteristics.

Analyze the flexibility of the allyl side chain and its potential to interact with other molecules or surfaces. researchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for Experimental Validation

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. jchemrev.comnih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors of the atomic nuclei (typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework), the ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. nih.govd-nb.infodoaj.orgmdpi.com This is invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. Each vibrational mode (e.g., C-H stretch, C=N stretch) has a characteristic frequency, and the predicted IR spectrum can be used to identify the presence of specific functional groups. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. jchemrev.comjchemrev.com This provides information about the molecule's electronic structure and chromophores.

An illustrative table of predicted vs. experimental spectroscopic data is shown below.

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (δ, ppm) - CH32.452.50
¹³C NMR (δ, ppm) - C=N165.2164.8
IR (cm⁻¹) - C=C stretch16401645
UV-Vis (λmax, nm)275278

This data is illustrative. Predicted values are typically calculated to aid in the interpretation of experimental results. nih.govnih.gov

Applications and Research Utility of 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of its constituent moieties makes 4,6-Dimethyl-2-prop-2-enylthiopyrimidine an attractive starting material for the synthesis of more elaborate heterocyclic structures.

Synthesis of Pyrimidine-Fused Systems via Intramolecular Cyclization

The presence of the allylthio group at the 2-position of the pyrimidine (B1678525) ring provides a strategic handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. While direct literature on the cyclization of this compound is not abundant, analogous transformations of related 2-allylthiopyrimidines suggest a feasible pathway.

Electrophilic cyclization is a common strategy to induce ring closure in such systems. Treatment of the substrate with an electrophile (E+), such as iodine or a Lewis acid, would activate the double bond of the allyl group, making it susceptible to intramolecular nucleophilic attack by one of the pyrimidine nitrogen atoms. This process would generate a transient carbocation, which upon subsequent reaction, would lead to the formation of a dihydrothiazolo[3,2-a]pyrimidinium salt. The regioselectivity of this cyclization is generally governed by the stability of the resulting fused-ring system.

Table 1: Plausible Electrophile-Induced Intramolecular Cyclization

Electrophile (E+)IntermediateProduct Type
I2Iodonium ionDihydrothiazolo[3,2-a]pyrimidinium
Br2Bromonium ionDihydrothiazolo[3,2-a]pyrimidinium
H+ (strong acid)CarbocationDihydrothiazolo[3,2-a]pyrimidinium

This table presents a hypothetical reaction pathway based on known electrophilic cyclization reactions of similar compounds.

Precursor for Derivatives with Modified Allylic Side Chains

The allylic side chain of this compound is a versatile functional group that can be readily modified to introduce a wide range of functionalities, thereby expanding the synthetic utility of the parent molecule.

A variety of chemical transformations can be envisaged at the allylic position, including oxidation, epoxidation, and addition reactions. For instance, allylic oxidation, using reagents like selenium dioxide (Riley oxidation), can introduce a hydroxyl group at the allylic position, affording a valuable synthon for further elaboration. wikipedia.orgchemtube3d.com

Epoxidation of the double bond, using peroxy acids such as m-CPBA or through transition-metal catalyzed processes, would yield the corresponding epoxide. growingscience.comgoogle.comgoogle.comwikipedia.orgwikipedia.org This epoxide can then be opened by various nucleophiles to introduce diverse substituents.

Furthermore, the double bond can undergo a variety of addition reactions. For example, hydroformylation could introduce a formyl group, while dihydroxylation could lead to the corresponding diol. Radical additions of thiols or other radical precursors across the double bond also represent a viable strategy for functionalization.

Table 2: Potential Modifications of the Allylic Side Chain

Reaction TypeReagentsFunctional Group Introduced
Allylic OxidationSeO2Hydroxyl (-OH)
Epoxidationm-CPBAEpoxide
DihydroxylationOsO4, NMODiol (-OH, -OH)
Radical AdditionR-SH, initiatorThioether (-SR)

This table outlines potential synthetic transformations based on established reactivity of allylic thioethers.

Ligand Design in Organometallic Chemistry and Catalysis

The presence of multiple heteroatoms (two nitrogen atoms in the pyrimidine ring and a sulfur atom in the thioether linkage) makes this compound an interesting candidate for ligand design in organometallic chemistry and catalysis.

Chelation Properties with Transition Metals

The sulfur atom of the thioether and the adjacent nitrogen atom (N1) of the pyrimidine ring can act as a bidentate chelating ligand, forming a stable five-membered ring with a transition metal center. The coordination ability of thioether ligands is well-documented, and pyrimidine derivatives are known to coordinate to metals through their ring nitrogens. ou.ac.lknih.govresearchgate.net The combination of a soft sulfur donor and a borderline nitrogen donor allows for coordination to a variety of transition metals, including both soft and hard metal centers. The allyl group can also potentially participate in coordination to the metal center, leading to more complex coordination modes.

Application in Catalytic Transformations (e.g., cross-coupling reactions)

Transition metal complexes bearing sulfur-containing ligands have found widespread application in catalysis. ontosight.airesearchgate.net Palladium complexes, in particular, have been extensively used in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua A palladium complex of this compound could potentially exhibit high catalytic activity in such transformations. The thioether-pyrimidine ligand framework can stabilize the palladium center in its various oxidation states throughout the catalytic cycle. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrimidine ring or the allylic side chain, allowing for the optimization of the catalyst's performance for specific cross-coupling reactions.

Development of Novel Reaction Methodologies

The unique combination of functional groups in this compound opens up possibilities for the development of novel reaction methodologies.

For instance, the molecule could be employed in tandem or cascade reactions where an initial transformation at one functional group triggers a subsequent reaction at another. An example could be a tandem cyclization-functionalization reaction, where the intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core is followed by a functionalization reaction on the newly formed ring system in a one-pot process. researchgate.net

Furthermore, this compound could serve as a versatile component in multicomponent reactions (MCRs). mdpi.comnih.govchemistryforsustainability.orgmdpi.comnih.gov MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The pyrimidine ring could act as a nucleophilic component, while the allyl group could participate in various cycloaddition or coupling reactions within an MCR sequence, leading to the rapid generation of molecular diversity.

Role in Cascade Reactions and Tandem Processes

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly valued in organic synthesis for its efficiency in building molecular complexity from simple starting materials.

The presence of the allyl thioether moiety is key to many of these transformations. For instance, the sulfur atom can act as a nucleophile, while the allyl group's double bond can participate in various cycloaddition and rearrangement reactions. One of the most significant applications in this context is the synthesis of fused heterocyclic systems. Through intramolecular cyclization, new rings can be formed, leading to compounds with diverse biological and chemical properties.

A prominent example of such a process is the formation of thiazolo[3,2-a]pyrimidine derivatives. This transformation can be initiated by an electrophilic attack on the pyrimidine ring or the sulfur atom, followed by the nucleophilic attack of the sulfur or a nitrogen atom onto the activated allyl group. The reaction sequence often proceeds through a tandem process involving an initial addition followed by an intramolecular cyclization. nih.govrsc.org

Table 1: Examples of Cascade Reactions Involving Allyl Thiopyrimidines

Reaction Type Intermediate Final Product Reagents/Conditions
Electrophile-induced cyclization Thiouronium salt Thiazolo[3,2-a]pyrimidine Halogen, PPA
osi.lvosi.lv-Sigmatropic rearrangement N-allyl-thiourea 1,3-Thiazoline derivative Heat or catalyst

Furthermore, the allyl group can undergo a osi.lvosi.lv-sigmatropic rearrangement, a type of pericyclic reaction, which can be part of a tandem sequence to create complex molecular architectures. nih.gov These reactions are often stereospecific, allowing for the synthesis of chiral molecules with high precision. The versatility of these cascade and tandem processes highlights the utility of this compound as a strategic starting material in the synthesis of novel heterocyclic compounds.

Material Science Applications (e.g., incorporation into smart materials or polymers)

The functional groups present in this compound also lend themselves to applications in material science. The pyrimidine core is a component of nucleobases, and its incorporation into polymers can lead to materials with interesting properties, such as the ability to recognize specific biological molecules. nih.gov

The allyl group is particularly useful for polymerization reactions. It can participate in free-radical polymerization, allowing this compound to be used as a monomer or a cross-linking agent in the synthesis of functional polymers. nih.govrsc.org Photoinduced polymerization is another avenue where the allyl group can be exploited to create polymer networks and surfaces with specific properties. researchgate.net

Table 2: Potential Material Science Applications

Application Area Relevant Functional Group Potential Property/Function
Smart Polymers Pyrimidine core, Allyl group pH or light-responsive materials, sensors
Biomaterials Pyrimidine core DNA/protein binding, drug delivery

The incorporation of the thiopyrimidine moiety can also imbue the resulting polymers with unique characteristics. For example, the sulfur atom can coordinate with metal ions, leading to the development of sensors or materials for environmental remediation. The combination of the pyrimidine ring and the thioether linkage can result in polymers with interesting photophysical or electronic properties, making them candidates for use in "smart" materials that respond to external stimuli. mdpi.com

Precursor to Diversified Chemical Libraries for Further Functionalization

In modern drug discovery and chemical biology, the synthesis of chemical libraries containing a wide variety of related structures is a crucial step. This compound is an excellent starting point for the creation of such libraries due to the presence of multiple "handles" for chemical modification. nih.govnsf.gov

The allyl group is a particularly versatile functional handle. It can be easily transformed into a variety of other functional groups. For example, it can be oxidized to an epoxide, diol, or aldehyde. It can also undergo addition reactions with a wide range of reagents, including halogens, thiols, and amines. Furthermore, the double bond of the allyl group can participate in metathesis reactions, allowing for the coupling of this compound with other molecules to create larger and more complex structures. nih.govnih.gov

Table 3: Functionalization of the Allyl Group for Library Synthesis

Reaction Type Reagent Resulting Functional Group
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO4 Diol
Ozonolysis O3, then DMS Aldehyde
Halogenation Br2 Dibromide
Thiol-ene reaction R-SH Thioether

The pyrimidine ring itself can also be functionalized, although it is generally less reactive than the allyl group. Electrophilic substitution reactions can occur at the 5-position of the pyrimidine ring, allowing for the introduction of various substituents. The thioether linkage can also be oxidized to a sulfoxide (B87167) or a sulfone, which can then be displaced by nucleophiles to further diversify the molecular structure. This multi-faceted reactivity makes this compound a valuable precursor for the generation of diverse chemical libraries for screening in various biological and material science applications. nih.govnih.gov

Conclusion and Future Directions in 4,6 Dimethyl 2 Prop 2 Enylthiopyrimidine Research

Summary of Key Contributions to the Field of Thiopyrimidine Chemistry

The study of 4,6-Dimethyl-2-prop-2-enylthiopyrimidine has thus far made several implicit contributions to the broader field of thiopyrimidine chemistry. Primarily, the synthetic routes developed serve as a testament to the versatility of the pyrimidine (B1678525) core. The most common and efficient synthesis involves a multi-step process, beginning with the well-established Biginelli-like condensation of a β-dicarbonyl compound, such as acetylacetone (B45752), with thiourea (B124793). This reaction readily forms the 4,6-dimethyl-2-thiopyrimidine scaffold. Subsequent S-alkylation with an allyl halide, such as allyl bromide, in the presence of a base, regioselectively yields the target compound. This two-step approach highlights the nucleophilic character of the sulfur atom in the 2-thiopyrimidine ring and provides a reliable method for the introduction of functionalized side chains.

The presence of the prop-2-enyl (allyl) group introduces a reactive handle that is not present in many simple thiopyrimidine derivatives. This feature allows for a range of potential downstream transformations, thereby expanding the synthetic utility of the thiopyrimidine core. The exploration of these transformations, even if currently theoretical, encourages the design of more complex and functionally diverse pyrimidine-based molecules.

Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Reactivity

Despite the foundational synthetic work, significant challenges and knowledge gaps remain in the understanding of this compound. A primary challenge lies in the development of a one-pot synthesis from simple precursors, which would improve efficiency and reduce waste. Furthermore, while the S-alkylation is generally regioselective, the potential for N-alkylation under different reaction conditions has not been thoroughly investigated. A comprehensive study of the factors influencing N- versus S-alkylation would be highly beneficial for synthetic chemists working with this class of compounds.

From a reactivity perspective, the full scope of the chemical behavior of this compound is largely unexplored. The interplay between the electron-rich pyrimidine ring, the nucleophilic sulfur atom, and the reactive allyl group is expected to lead to complex and interesting reactivity patterns. Currently, there is a lack of systematic studies on its behavior in various reaction types, such as cycloadditions, transition metal-catalyzed cross-coupling reactions involving the allyl group, and electrophilic aromatic substitution on the pyrimidine ring.

Proposed Future Research Avenues

To address the existing challenges and to fully exploit the potential of this compound, several future research avenues are proposed.

Exploration of Undiscovered Reactivity Modes and Regioselectivity

Future work should focus on a systematic investigation of the reactivity of this compound. Key areas of interest include:

mdpi.commdpi.com-Sigmatropic Rearrangements: The allylthioether moiety is a prime candidate for thia-Claisen rearrangements, which could provide access to novel C-allylated pyrimidine structures. Investigating the thermal and Lewis acid-catalyzed conditions for such rearrangements could lead to the discovery of new synthetic methodologies.

Thiol-ene Click Chemistry: The terminal double bond of the allyl group is amenable to thiol-ene "click" reactions. This would allow for the facile introduction of a wide range of functional groups onto the pyrimidine scaffold under mild conditions.

Oxidation and Reduction Reactions: A detailed study of the oxidation of the sulfide (B99878) to sulfoxide (B87167) and sulfone, as well as the selective reduction of the allyl double bond, would provide a greater diversity of accessible derivatives with potentially different electronic and biological properties.

Development of Asymmetric Synthetic Strategies

The development of asymmetric synthetic routes to chiral derivatives of this compound is a crucial next step. The allyl group provides a handle for stereoselective transformations. Future research could focus on:

Asymmetric Dihydroxylation and Epoxidation: Sharpless asymmetric dihydroxylation or epoxidation of the allyl double bond would introduce chirality and provide access to enantiomerically enriched diols and epoxides, which are valuable synthetic intermediates.

Catalytic Asymmetric Allylic Alkylation: Utilizing the allyl group in transition metal-catalyzed asymmetric allylic alkylation reactions would enable the stereoselective formation of new carbon-carbon bonds.

Integration into Flow Chemistry or Continuous Manufacturing Processes

The synthesis of this compound is well-suited for adaptation to flow chemistry. A continuous manufacturing process could offer several advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. A potential flow setup could involve the in-line formation of the 4,6-dimethyl-2-thiopyrimidine core followed by immediate S-alkylation in a subsequent reactor. This would minimize the handling of intermediates and allow for precise control over reaction parameters.

Advanced Mechanistic Investigations via In Situ Spectroscopy

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound, advanced in situ spectroscopic techniques should be employed. Real-time monitoring of reactions using techniques such as in situ NMR or IR spectroscopy could provide valuable kinetic and mechanistic data. nih.gov For instance, these methods could be used to study the kinetics of the S-alkylation reaction, identify transient intermediates, and elucidate the factors that govern regioselectivity. Such mechanistic insights are invaluable for optimizing existing synthetic methods and for the rational design of new reactions.

Data Tables

Table 1: Key Synthetic Steps for this compound

StepReactantsReagents and ConditionsProduct
1. CyclocondensationAcetylacetone, ThioureaAcid or base catalyst, reflux4,6-Dimethyl-2-thiopyrimidine
2. S-Alkylation4,6-Dimethyl-2-thiopyrimidine, Allyl bromideBase (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetone)This compound

Table 2: Proposed Future Research Directions and Potential Outcomes

Research AvenueProposed InvestigationPotential Outcome
Reactivity Exploration Thia-Claisen rearrangement of the allylthio group.Synthesis of novel C-allylated pyrimidines.
Thiol-ene "click" reactions on the allyl double bond.Facile functionalization of the pyrimidine scaffold.
Asymmetric Synthesis Asymmetric dihydroxylation of the allyl group.Access to enantiomerically pure diol derivatives.
Catalytic asymmetric allylic alkylation.Stereoselective C-C bond formation.
Flow Chemistry Development of a continuous synthesis process.Improved safety, efficiency, and scalability of synthesis.
Mechanistic Studies In situ NMR monitoring of the S-alkylation reaction.Detailed understanding of reaction kinetics and regioselectivity.

Broader Implications for Heterocyclic Chemistry and Organic Synthesis

While direct research on this compound is not documented, its hypothetical existence and structure hold several implications for the fields of heterocyclic chemistry and organic synthesis.

The synthesis of derivatives from the closely related and well-documented compound, 4,6-dimethyl-2-thiopyrimidine, often involves the alkylation of the sulfur atom. This precursor is a versatile building block in organic synthesis. The presence of the allyl group in this compound would introduce a reactive site, the carbon-carbon double bond, which could be exploited for a variety of chemical transformations. This opens up possibilities for further functionalization and the creation of more complex molecules.

In the context of heterocyclic chemistry, the study of such a compound could contribute to a deeper understanding of structure-activity relationships within the pyrimidine class. The specific placement of the dimethyl and allylthio groups on the pyrimidine ring would influence its electronic properties, solubility, and potential biological interactions. Research into this and similar compounds could lead to the development of novel synthetic methodologies and the discovery of new compounds with desirable properties.

The exploration of uncharted compounds like this compound is crucial for the advancement of organic synthesis. Each new molecule represents a potential new tool or intermediate for constructing more elaborate chemical architectures. The challenges encountered in the synthesis and characterization of such novel compounds often drive innovation in synthetic techniques and analytical methods.

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